![molecular formula C21H24ClN3O2S B565026 Decarboxy Tianeptine-d12 Nitrile CAS No. 1216525-46-0](/img/structure/B565026.png)
Decarboxy Tianeptine-d12 Nitrile
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Overview
Description
Decarboxy Tianeptine-d12 Nitrile is a deuterium-labeled derivative of Tianeptine . It is a tricyclic compound that is a selective facilitator of 5-HT (serotonin) uptake in vitro and in vivo . Additionally, Tianeptine is reported to act as a selective inhibitor of dopamine uptake and is similar to amineptine .
Molecular Structure Analysis
The molecular formula of Decarboxy Tianeptine-d12 Nitrile is C21H12D12ClN3O2S . This indicates that the molecule is composed of 21 carbon atoms, 12 hydrogen atoms, 12 deuterium atoms, 1 chlorine atom, 3 nitrogen atoms, 2 oxygen atoms, and 1 sulfur atom .Physical And Chemical Properties Analysis
The molecular weight of Decarboxy Tianeptine-d12 Nitrile is 430.03 . Unfortunately, the search results do not provide additional information on the physical and chemical properties of this compound.Scientific Research Applications
Neuroscience Research
Decarboxy Tianeptine-d12 Nitrile is a deuterium-labeled derivative of Tianeptine . Tianeptine is a tricyclic compound that selectively facilitates 5-HT (serotonin) uptake in vitro and in vivo . This property makes Decarboxy Tianeptine-d12 Nitrile a valuable tool in neuroscience research, particularly in studies related to serotonin uptake and its effects on brain function.
Pharmacology
Tianeptine is reported to act as a selective inhibitor of dopamine uptake . This suggests that Decarboxy Tianeptine-d12 Nitrile could be used in pharmacological research to study the mechanisms of dopamine uptake inhibition and its implications for conditions such as Parkinson’s disease and depression.
Chemical Standards
Decarboxy Tianeptine-d12 Nitrile, with its known molecular weight and formula, can be used as a chemical standard in various analytical procedures . Its deuterium labeling allows it to be easily detected and quantified, making it useful in techniques such as mass spectrometry.
Mechanism of Action
- Role : By enhancing serotonin uptake, Tianeptine modulates serotonergic neurotransmission, which can impact mood regulation and stress response .
- Resulting Changes : Enhanced serotonin availability may contribute to Tianeptine’s antidepressant effects. However, its exact mechanism remains complex and multifaceted .
Target of Action
Mode of Action
Biochemical Pathways
properties
IUPAC Name |
7-[(3-chloro-6-methyl-5,5-dioxo-11H-benzo[c][2,1]benzothiazepin-11-yl)amino]-2,2,3,3,4,4,5,5,6,6,7,7-dodecadeuterioheptanenitrile |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24ClN3O2S/c1-25-19-10-6-5-9-17(19)21(24-14-8-4-2-3-7-13-23)18-12-11-16(22)15-20(18)28(25,26)27/h5-6,9-12,15,21,24H,2-4,7-8,14H2,1H3/i2D2,3D2,4D2,7D2,8D2,14D2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BAZXSPFVNLBJSJ-ZARVCVOMSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2C(C3=C(S1(=O)=O)C=C(C=C3)Cl)NCCCCCCC#N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])(C#N)C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])NC1C2=C(C=C(C=C2)Cl)S(=O)(=O)N(C3=CC=CC=C13)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24ClN3O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20675658 |
Source
|
Record name | 7-[(3-Chloro-6-methyl-5,5-dioxo-6,11-dihydro-5H-5lambda~6~-dibenzo[c,f][1,2]thiazepin-11-yl)amino](~2~H_12_)heptanenitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20675658 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
430.0 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Decarboxy Tianeptine-d12 Nitrile | |
CAS RN |
1216525-46-0 |
Source
|
Record name | 7-[(3-Chloro-6-methyl-5,5-dioxo-6,11-dihydro-5H-5lambda~6~-dibenzo[c,f][1,2]thiazepin-11-yl)amino](~2~H_12_)heptanenitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20675658 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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